Naldemedine, chemically known as (1S,3aR,5aS,10aR)‐1,2,3,3a,8,9,10,10a‐octahydro‐1‐[2‐(3‐hydroxyphenyl)ethyl]‐7‐methoxy‐5a‐methylpyrrolo[3,4‐b]carbazole-5(6H)‐one, is a peripherally acting μ-opioid receptor antagonist. [, , ] It was developed for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid therapy. [, , , , , , , , , , , , , , , , ]
Naldemedine acts primarily in the gastrointestinal tract to counteract the constipating effects of opioids. [, , , , , , , , , ] Its design aims to limit its passage across the blood-brain barrier, thereby minimizing interference with the central analgesic effects of opioids and reducing the potential for opioid withdrawal symptoms. [, , ]
Naldemedine exerts its action by selectively antagonizing peripheral μ-opioid receptors located in the gastrointestinal tract. [, , , , , , , , , ] Opioids, while providing analgesia by acting on central μ-opioid receptors, also bind to these peripheral receptors, leading to decreased gastrointestinal motility and ultimately, constipation. [, , , , , , , , , , , , , , , , ] By blocking these peripheral receptors, naldemedine counteracts the constipating effects of opioids, thereby restoring normal bowel function. [, , , , , , , , , ]
The primary research application of naldemedine is in the investigation of novel therapeutic strategies for the management of OIC, particularly in patients with cancer and chronic non-cancer pain. [, , , , , , , , , , , , , , , , ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4